molecular formula C19H20Cl2N2O3S B505693 2,4-dichloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide

2,4-dichloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide

Cat. No.: B505693
M. Wt: 427.3g/mol
InChI Key: WHEBHBIJZYDWRY-UHFFFAOYSA-N
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Description

2,4-dichloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide is a chemical compound with the molecular formula C19H20Cl2N2O3S and a molecular weight of 427.3447 g/mol . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 4-[(4-methylpiperidin-1-yl)sulfonyl]aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

2,4-dichloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide
  • 2,4-dichloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}carbamothioylbenzamide

Uniqueness

2,4-dichloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it suitable for a variety of applications that similar compounds may not be able to achieve.

Properties

Molecular Formula

C19H20Cl2N2O3S

Molecular Weight

427.3g/mol

IUPAC Name

2,4-dichloro-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]benzamide

InChI

InChI=1S/C19H20Cl2N2O3S/c1-13-8-10-23(11-9-13)27(25,26)16-5-3-15(4-6-16)22-19(24)17-7-2-14(20)12-18(17)21/h2-7,12-13H,8-11H2,1H3,(H,22,24)

InChI Key

WHEBHBIJZYDWRY-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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